Decyl(Dimethyl)phosphine Oxide

概要

説明

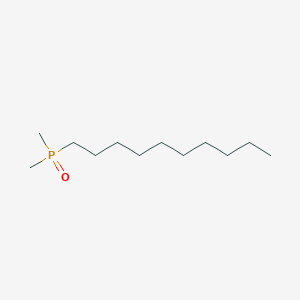

デシル(ジメチル)ホスフィンオキシドは、化学式 C₁₂H₂₇OP を持つ有機リン化合物です。 この化合物は、さまざまな科学的用途において非イオン性界面活性剤として一般的に使用されています .

準備方法

デシル(ジメチル)ホスフィンオキシドの合成は、通常、デシルブロミドとジメチルホスフィンオキシドの反応により行われます。反応は、無水条件下で、水素化ナトリウムなどの塩基の存在下で行われます。反応は以下のように進行します。

[ \text{C}{10}\text{H}{21}\text{Br} + \text{(CH}3\text{)}2\text{P(O)H} \rightarrow \text{C}{10}\text{H}{21}\text{P(O)(CH}3\text{)}_2 + \text{HBr} ]

工業生産方法は、通常、同様の合成経路を採用しますが、より大規模で、収率と純度を高めるために最適化された反応条件で実施されます {_svg_2}.

化学反応解析

デシル(ジメチル)ホスフィンオキシドは、以下を含むさまざまな化学反応を起こします。

酸化: ホスフィンオキシドを形成するために酸化される可能性があります。

還元: ホスフィンを形成するために還元される可能性があります。

置換: ホスフィンオキシド基が他の求核剤によって置換される求核置換反応を起こす可能性があります。

これらの反応で使用される一般的な試薬には、酸化のための過酸化水素などの酸化剤、還元のための水素化リチウムアルミニウムなどの還元剤、置換のためのメトキシドナトリウムなどの求核剤があります . これらの反応から形成される主要な生成物は、使用される特定の試薬と条件によって異なります。

科学研究アプリケーション

デシル(ジメチル)ホスフィンオキシドは、以下を含む科学研究において幅広い用途があります。

化学反応の分析

DECYL(DIMETHYL)PHOSPHINE OXIDE undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form phosphine oxides.

Reduction: It can be reduced to form phosphines.

Substitution: It can undergo nucleophilic substitution reactions where the phosphine oxide group is replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution . The major products formed from these reactions depend on the specific reagents and conditions used.

科学的研究の応用

Chemical Properties and Mechanism of Action

Decyl(Dimethyl)phosphine Oxide is characterized by its amphiphilic nature, enabling it to interact effectively with both hydrophobic and hydrophilic environments. It primarily acts as a non-ionic detergent, facilitating the solubilization of membrane proteins and lipid bilayers. The compound targets the enzyme Amine oxidase [flavin-containing] A (MAO A), which is crucial for the oxidative deamination of neurotransmitters like serotonin. By inhibiting this enzyme, this compound can influence neurotransmitter metabolism, potentially impacting mood and behavior.

Scientific Research Applications

The applications of this compound can be categorized into several domains:

Chemistry

- Detergent for DNA Isolation : Utilized in the isolation and purification of plasmid DNA due to its effectiveness in solubilizing cellular membranes.

- Protein Purification : Employed as a detergent in protein crystallization processes, allowing for the study of membrane proteins.

Biology

- Membrane Protein Studies : Its ability to solubilize lipid bilayers makes it ideal for studying membrane proteins and their functions .

- Cellular Effects : Influences cellular processes such as gene expression and signaling pathways by modulating enzyme activities.

Medicine

- Drug Delivery Systems : Investigated for potential use in enhancing drug delivery mechanisms due to its ability to alter membrane permeability.

- Neuropharmacology : Shows promise in treating mood disorders by modulating serotonin levels through MAO A inhibition .

Industry

- Cleaning Agents : Incorporated into formulations for cleaning agents and surfactants due to its surfactant properties.

Case Study 1: Neuropharmacological Implications

Research indicates that this compound preferentially oxidizes serotonin, suggesting potential applications in treating mood disorders. This property is attributed to its interaction with MAO A, leading to altered neurotransmitter levels which could be beneficial in therapeutic contexts .

Case Study 2: Metabolic Stability

Studies have shown that incorporating phosphine oxide structures into drug designs can enhance metabolic stability. For instance, modifications to existing drugs have resulted in improved solubility and reduced lipophilicity while maintaining biological efficacy. This has implications for developing more effective pharmaceuticals .

作用機序

デシル(ジメチル)ホスフィンオキシドの作用機序は、脂質二重層とタンパク質との相互作用を含みます。界面活性剤として作用し、脂質二重層を破壊し、膜タンパク質を可溶化します。 この特性により、膜結合酵素や受容体の研究に役立ちます . 分子標的は、さまざまな膜タンパク質や酵素であり、関与する経路は、これらのタンパク質の可溶化と安定化に関連しています。

類似化合物との比較

デシル(ジメチル)ホスフィンオキシドは、以下のような他の類似化合物と比較できます。

ジメチルホスフィンオキシド: 化学式 (CH₃)₂P(O)H を持つ関連化合物で、有機合成の試薬としても使用されます.

ジフェニルホスフィンオキシド: 化学式 (C₆H₅)₂P(O)H を持つ別の関連化合物で、類似の用途に使用されますが、溶解度と反応性の特性が異なります.

デシル(ジメチル)ホスフィンオキシドの独自性は、長いアルキル鎖にあります。この鎖は、界面活性剤としての特性を高め、脂質二重層や膜タンパク質の可溶化に特に効果的になります .

生物活性

Decyl(dimethyl)phosphine oxide (DMPO), with the chemical formula C₁₂H₂₇OP, is an organophosphorus compound that has garnered attention for its biological activity, particularly in biochemical and pharmacological contexts. This article explores its mechanisms of action, effects on cellular processes, and potential applications in medicine.

Overview of this compound

- Chemical Structure : DMPO consists of a decanoyl group attached to a phosphorus atom, which is also bonded to two methyl groups and an oxygen atom, forming a phosphine oxide group. This configuration allows for diverse interactions due to its amphiphilic nature, making it suitable for various biochemical applications.

- CAS Number : 2190-95-6

Target Enzymes

DMPO primarily targets Amine oxidase [flavin-containing] A (MAO A) , an enzyme crucial for the oxidative deamination of neurotransmitters such as serotonin. The interaction with MAO A suggests that DMPO may influence neurotransmitter metabolism, potentially impacting mood and behavior.

Mode of Action

The compound acts as an inhibitor of MAO A, leading to altered levels of neurotransmitters in the brain. This inhibition can affect various biochemical pathways involving aromatic neurotransmitters, which are essential for normal neuronal function .

Cellular Effects

DMPO has been shown to influence several cellular processes:

- Cell Signaling : It modulates signaling pathways related to neurotransmitter activity.

- Gene Expression : Changes in enzyme activity can lead to alterations in gene expression profiles associated with neuronal health.

- Metabolism : It plays a role in the metabolism of biogenic amines, impacting both central and peripheral nervous systems .

Stability and Dosage Effects

Research indicates that DMPO is relatively stable under laboratory conditions; however, its effectiveness as a detergent may diminish over time or under extreme conditions. In animal models, low doses are generally well-tolerated without significant toxicity, while higher doses may exhibit varying effects depending on the context.

Interaction Studies

Studies have demonstrated that DMPO affects lipid membrane phase behavior and diffusion coefficients when combined with water. This interaction is critical for understanding how DMPO behaves in biological environments and could inform its therapeutic applications .

Comparative Analysis

The following table compares DMPO with similar compounds based on their chemical structure and biological activity:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Dimethylphosphine Oxide | (CH₃)₂P(O)H | Simpler structure; lacks long hydrocarbon chains |

| Dodecyl Dimethyl Phosphine Oxide | C₁₄H₃₁OP | Longer hydrocarbon chain; distinct physical properties |

| Diphenylphosphine Oxide | (C₆H₅)₂P(O) | Aromatic groups; different reactivity |

| Decyl Dimethyl Phosphine Oxide | C₁₂H₂₇OP | Amphiphilic nature; potential neuropharmacological effects |

Case Studies

- Neuropharmacological Implications : Research has highlighted DMPO's role in preferentially oxidizing serotonin and other neuroactive amines. This property suggests potential applications in treating mood disorders by modulating serotonin levels .

- Metabolic Stability : Studies indicate that compounds similar to DMPO exhibit improved metabolic stability when incorporated into drug designs. For example, the incorporation of phosphine oxide structures into existing drugs has been shown to enhance solubility and reduce lipophilicity while maintaining biological efficacy .

特性

IUPAC Name |

1-dimethylphosphoryldecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H27OP/c1-4-5-6-7-8-9-10-11-12-14(2,3)13/h4-12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSVLCKASFMVUSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCP(=O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H27OP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90176309 | |

| Record name | Phosphine oxide, decyldimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90176309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2190-95-6 | |

| Record name | Dimethyldecyl phosphine oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002190956 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Decyl(dimethyl)phosphine oxide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB07641 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Phosphine oxide, decyldimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90176309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(dimethylphosphoryl)decane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIMETHYLDECYL PHOSPHINE OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BQ0G8CN4H9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。